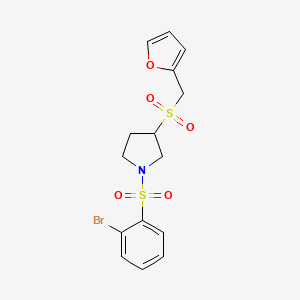

1-((2-Bromophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Description

1-((2-Bromophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a sulfonamide derivative featuring a pyrrolidine core substituted with two sulfonyl groups: one linked to a 2-bromophenyl ring and the other to a furan-2-ylmethyl moiety. This compound’s structural complexity arises from the juxtaposition of electron-withdrawing sulfonyl groups, an aromatic bromophenyl system, and a heteroaromatic furan unit.

Properties

IUPAC Name |

1-(2-bromophenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO5S2/c16-14-5-1-2-6-15(14)24(20,21)17-8-7-13(10-17)23(18,19)11-12-4-3-9-22-12/h1-6,9,13H,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTJEWXQWQUWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Bromophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the bromination of phenylsulfonyl chloride to obtain 2-bromophenylsulfonyl chloride. This intermediate is then reacted with pyrrolidine under basic conditions to form 1-((2-Bromophenyl)sulfonyl)pyrrolidine. The final step involves the sulfonylation of the furan-2-ylmethyl group using a suitable sulfonylating agent, such as furan-2-ylmethyl sulfonyl chloride, to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Bromophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The bromophenyl group can be reduced to phenylsulfonyl derivatives.

Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Phenylsulfonyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a pyrrolidine backbone substituted with sulfonyl groups, which are known for enhancing biological activity. The molecular formula is C_{12}H_{12BrN_2O_4S_2 with a molecular weight of approximately 392.26 g/mol. The presence of the bromophenyl and furan moieties contributes to its unique chemical behavior and potential reactivity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been shown to exhibit significant activity against various bacterial strains, including resistant strains. For instance, a study reported that derivatives of pyrrolidine compounds demonstrated potent anti-biofilm properties against Staphylococcus aureus, suggesting that similar compounds could be developed as effective treatments for biofilm-associated infections .

Anticancer Properties

The structural characteristics of 1-((2-Bromophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine position it as a candidate for anticancer drug development. Research into Mannich bases, which include similar structures, has indicated their efficacy against various cancer cell lines such as HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer) cells . The compound's ability to induce apoptosis in cancer cells could be explored further.

Polymer Chemistry

In polymer chemistry, sulfonyl-containing compounds are often utilized to enhance the properties of polymers. The incorporation of 1-((2-Bromophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine into polymer matrices may improve thermal stability and mechanical strength. Research on related compounds suggests that such modifications can lead to materials with superior performance characteristics in applications ranging from packaging to biomedical devices .

Synthesis and Characterization

A notable study synthesized derivatives of pyrrolidine-based compounds and characterized them using NMR spectroscopy and X-ray crystallography. The results confirmed the successful incorporation of the sulfonyl groups, which are crucial for their biological activity. The study also provided insights into the structure-activity relationship (SAR) of these compounds, indicating that specific substitutions can enhance their efficacy against target pathogens .

Biological Evaluations

In a comprehensive evaluation, various derivatives were tested for their antibacterial and anticancer properties. Compounds with different substituents on the pyrrolidine ring showed varied levels of activity, demonstrating the importance of chemical modifications in optimizing therapeutic effects .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | Activity Level |

|---|---|---|---|

| Compound A | Antibacterial | Staphylococcus aureus | High |

| Compound B | Anticancer | MCF-7 | Moderate |

| Compound C | Antimicrobial | E. coli | Low |

| Compound D | Biofilm Inhibition | Pseudomonas aeruginosa | High |

Mechanism of Action

The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and furan-2-ylmethyl sulfonyl groups can form specific interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Sulfonylpyrrolidines

The 2-bromophenyl substituent distinguishes this compound from analogs with other halogens (e.g., Cl, F) or substitution patterns. For example:

- 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine (): The addition of fluorine at the 4-position increases electronegativity and lipophilicity, which may improve membrane permeability compared to the 2-bromophenyl analog .

Table 1: Impact of Halogen Substituents on Key Properties

| Compound | Halogen | Aromatic System | Notable Properties |

|---|---|---|---|

| Target compound | Br | 2-Bromophenyl | High steric bulk, moderate lipophilicity |

| 1-((5-Cl-2-MeOPh)SO₂)-3-(Thiophen-yl) | Cl | 5-Cl-2-MeOPh | Enhanced metabolic stability |

| 1-((3-Cl-4-F-Ph)SO₂)-3-(Furan) | Cl, F | 3-Cl-4-F-Ph | Increased electronegativity |

Heteroaromatic Modifications

The furan-2-ylmethyl group contrasts with thiophene or pyridine analogs:

- 1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine (): Replacing furan with a non-aromatic methyl group simplifies the structure but reduces opportunities for hydrogen bonding or aromatic interactions .

Table 2: Heteroaromatic Group Comparisons

| Compound | Aromatic Group | Key Interactions | Applications |

|---|---|---|---|

| Target compound | Furan | Moderate H-bonding capacity | Enzyme inhibitors, materials science |

| 1-((5-Br-Thiophen)SO₂)-3-(Furan) | Thiophene | Strong π-π stacking | Catalysis, drug design |

| 1-((3-MeBz)SO₂)-3-(MeSO₂)pyrrolidine | None (methyl) | Hydrophobic interactions | Surfactants, industrial chemistry |

Sulfonyl Group Positioning

The dual sulfonyl groups on the pyrrolidine ring are a rarity. Comparisons include:

Research Findings and Key Insights

- Reactivity : The 2-bromophenyl group’s ortho-substitution pattern (vs. para in ) creates steric hindrance, slowing nucleophilic aromatic substitution but enhancing stability under acidic conditions .

- Biological Activity : Furan-containing sulfonamides (e.g., ) show promise as kinase inhibitors due to their ability to mimic ATP’s adenine moiety, though bromine’s size may limit fit in certain binding pockets .

- Synthetic Challenges: Dual sulfonyl groups necessitate precise stepwise synthesis to avoid overoxidation, as noted in ’s multi-step protocols .

Biological Activity

1-((2-Bromophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a sulfonylurea derivative with potential therapeutic applications. This compound has garnered attention due to its unique structural features and biological activities, particularly in the context of inflammation and cancer treatment.

Chemical Structure

The molecular formula of this compound is . Its structure includes a pyrrolidine ring substituted with sulfonyl groups, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation. The sulfonyl groups are believed to interact with target proteins, influencing their activity and stability.

Biological Activity Overview

Research has indicated that compounds similar to 1-((2-Bromophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine exhibit a range of biological activities:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers, which could be beneficial in conditions like graft-versus-host disease (GVHD) where inflammation plays a critical role .

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation, making it a candidate for cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonyl groups can significantly impact its efficacy against various cancer cell lines .

Case Study 1: Inhibition of Graft-Versus-Host Disease

A study focused on the role of small-molecule inhibitors in GVHD highlighted the importance of targeting the ST2 pathway. The compound demonstrated a significant reduction in soluble ST2 levels in animal models, correlating with improved survival rates .

Case Study 2: Antitumor Activity

In vitro assays revealed that derivatives of pyrrolidine compounds, including those with similar structures to 1-((2-Bromophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine, exhibited cytotoxic effects against various cancer cell lines. The most potent compounds had IC50 values comparable to established chemotherapeutics like doxorubicin .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.